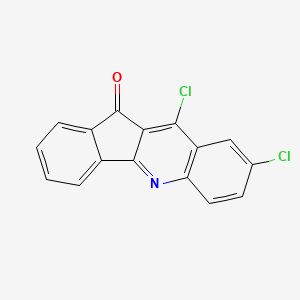
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, known for its significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 6,9-dichloro-11H-indeno[1,2-c]quinoline-11-one with primary and secondary amines in dimethylformamide (DMF) at elevated temperatures (around 150°C) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for large-scale production.
化学反応の分析
Types of Reactions: 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indenoquinoline derivatives.
科学的研究の応用
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of novel materials with unique electronic properties.
作用機序
The mechanism of action of 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a crucial role in various physiological and pathological processes. The compound binds to the catalytic site of JNKs, preventing their activation and subsequent signaling pathways .
類似化合物との比較
- 11H-Indeno[1,2-b]quinoxalin-11-one
- 7,8-Dichloro-11H-indeno[1,2-b]quinoxalin-11-one
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Uniqueness: 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of chlorine atoms at positions 8 and 10 enhances its potential as a pharmacological agent and its versatility in synthetic chemistry.
特性
CAS番号 |
93663-92-4 |
|---|---|
分子式 |
C16H7Cl2NO |
分子量 |
300.1 g/mol |
IUPAC名 |
8,10-dichloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7Cl2NO/c17-8-5-6-12-11(7-8)14(18)13-15(19-12)9-3-1-2-4-10(9)16(13)20/h1-7H |
InChIキー |
KZDAEVMHBHACNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)C(=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















